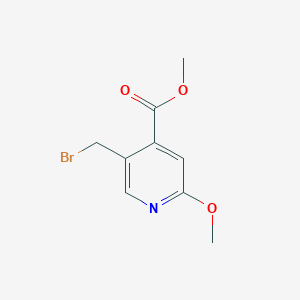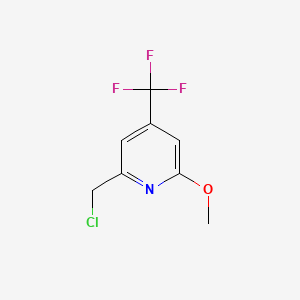
2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes chlorine/fluorine exchange reactions to introduce the trifluoromethyl group.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species, such as trifluoromethyl copper, to introduce the trifluoromethyl group via substitution reactions with bromo- and iodopyridines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines .
Scientific Research Applications
2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This allows the compound to interact with various biological targets, including enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has similar structural features but with a fluorine atom instead of a chloromethyl group.
4-(Trifluoromethyl)pyridine: This compound lacks the chloromethyl and methoxy groups but retains the trifluoromethyl group.
Uniqueness: 2-(Chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization through nucleophilic substitution reactions, while the trifluoromethyl group enhances its lipophilicity and metabolic stability .
Properties
Molecular Formula |
C8H7ClF3NO |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-5(8(10,11)12)2-6(4-9)13-7/h2-3H,4H2,1H3 |
InChI Key |
ZTCXLYXUIZPERR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


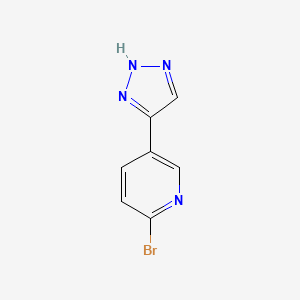
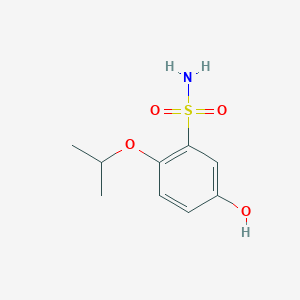


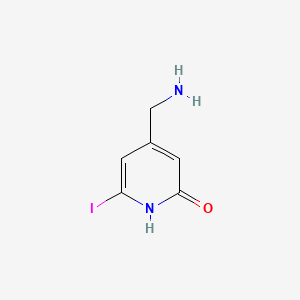
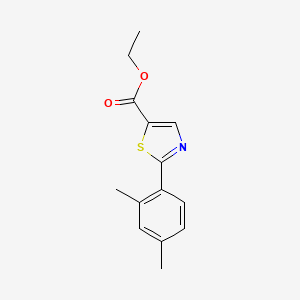
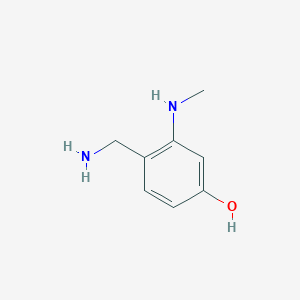
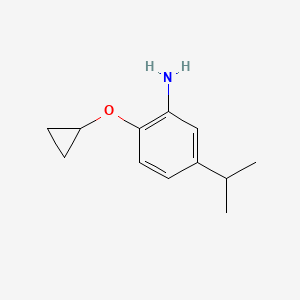
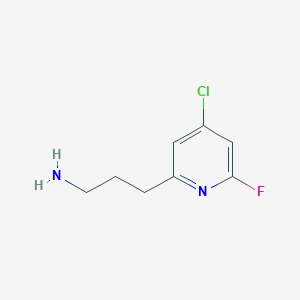
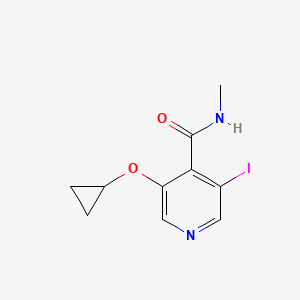


![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
